molecular formula C20H44O4P2S4Zn B12678570 Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) CAS No. 93981-20-5

Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate)

Cat. No.: B12678570
CAS No.: 93981-20-5
M. Wt: 604.2 g/mol
InChI Key: SSLBXVOKOGFGTG-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) typically involves the reaction of zinc oxide with O,O-dialkyl dithiophosphoric acid esters. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

ZnO+2(RO)2P(S)SHZn[(RO)2P(S)S]2+H2O\text{ZnO} + 2 \text{(RO)$_2$P(S)SH} \rightarrow \text{Zn[(RO)$_2$P(S)S]$_2$} + \text{H$_2$O} ZnO+2(RO)2​P(S)SH→Zn[(RO)2​P(S)S]2​+H2​O

where R represents the alkyl groups (1,3-dimethylbutyl and isobutyl).

Industrial Production Methods

In industrial settings, the production of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) involves large-scale reactors where zinc oxide and O,O-dialkyl dithiophosphoric acid esters are mixed and reacted under controlled temperature and pressure conditions. The product is then purified and formulated into various oil additives.

Chemical Reactions Analysis

Types of Reactions

Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include oxidizing agents such as hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include various oxidized derivatives and substituted dithiophosphates.

Scientific Research Applications

Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Widely used as an additive in lubricants to enhance their performance and longevity.

Mechanism of Action

The mechanism of action of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) involves its ability to form a protective film on metal surfaces, thereby reducing wear and corrosion. The compound interacts with metal surfaces through its dithiophosphate groups, which form strong bonds with metal atoms. This protective film acts as a barrier, preventing direct contact between metal surfaces and reducing friction.

Comparison with Similar Compounds

Similar Compounds

  • Zinc bis(O,O-bis(1,3-dimethylbutyl) dithiophosphate)
  • Zinc bis(O,O-bis(isopropyl) dithiophosphate)
  • Zinc bis(O,O-bis(2-ethylhexyl) dithiophosphate)

Uniqueness

Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) is unique due to its specific combination of alkyl groups, which provide a balance of thermal stability and anti-wear properties. Compared to other similar compounds, it offers superior performance in high-temperature applications and provides enhanced protection against oxidation and corrosion.

Properties

CAS No.

93981-20-5

Molecular Formula

C20H44O4P2S4Zn

Molecular Weight

604.2 g/mol

IUPAC Name

zinc;4-methylpentan-2-yloxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C10H23O2PS2.Zn/c2*1-8(2)6-10(5)12-13(14,15)11-7-9(3)4;/h2*8-10H,6-7H2,1-5H3,(H,14,15);/q;;+2/p-2

InChI Key

SSLBXVOKOGFGTG-UHFFFAOYSA-L

Canonical SMILES

CC(C)CC(C)OP(=S)(OCC(C)C)[S-].CC(C)CC(C)OP(=S)(OCC(C)C)[S-].[Zn+2]

Origin of Product

United States

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